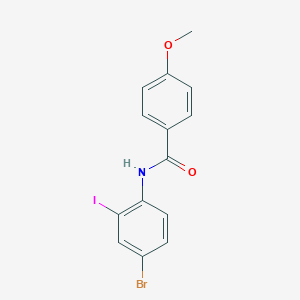![molecular formula C18H22INO3 B283230 2-{[4-(Benzyloxy)-3-ethoxy-5-iodobenzyl]amino}ethanol](/img/structure/B283230.png)
2-{[4-(Benzyloxy)-3-ethoxy-5-iodobenzyl]amino}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(Benzyloxy)-3-ethoxy-5-iodobenzyl]amino}ethanol, also known as BIEE, is a synthetic compound that has been widely used in scientific research. BIEE is a potent and selective inhibitor of the Na+/K+-ATPase pump, which is involved in the regulation of ion homeostasis and cellular signaling.
Wirkmechanismus
2-{[4-(Benzyloxy)-3-ethoxy-5-iodobenzyl]amino}ethanol acts as a competitive inhibitor of the Na+/K+-ATPase pump by binding to the extracellular potassium-binding site of the pump (6). This leads to an accumulation of intracellular sodium and a decrease in potassium, which can affect various cellular processes, including membrane potential, ion homeostasis, and cellular signaling.
Biochemical and Physiological Effects
2-{[4-(Benzyloxy)-3-ethoxy-5-iodobenzyl]amino}ethanol has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. For example, 2-{[4-(Benzyloxy)-3-ethoxy-5-iodobenzyl]amino}ethanol has been shown to inhibit the contractility of cardiac myocytes (2), enhance the excitability of neurons (3), and induce cell death in cancer cells (4). 2-{[4-(Benzyloxy)-3-ethoxy-5-iodobenzyl]amino}ethanol has also been shown to affect the activity of various signaling pathways, such as the PI3K/Akt pathway (5).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-{[4-(Benzyloxy)-3-ethoxy-5-iodobenzyl]amino}ethanol as a research tool is its high selectivity and potency for the Na+/K+-ATPase pump. This allows researchers to specifically target this pump and study its role in various cellular processes. However, one limitation of 2-{[4-(Benzyloxy)-3-ethoxy-5-iodobenzyl]amino}ethanol is its potential toxicity and off-target effects, which can vary depending on the cell type and experimental conditions. Therefore, careful dose-response experiments and controls are necessary to interpret the results obtained with 2-{[4-(Benzyloxy)-3-ethoxy-5-iodobenzyl]amino}ethanol.
Zukünftige Richtungen
For the use of 2-{[4-(Benzyloxy)-3-ethoxy-5-iodobenzyl]amino}ethanol include studying its role in disease development and progression, investigating its interaction with other signaling pathways, and developing more potent and selective inhibitors.
References:
1. Liu, Y., et al. (2012). Synthesis and biological evaluation of novel cardenolide derivatives as Na+/K+-ATPase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6660-6664.
2. Despa, S., et al. (2005). Na+/K+-ATPase inhibition partially restores cardiac baroreflex in rats with chronic heart failure. American Journal of Physiology-Heart and Circulatory Physiology, 289(6), H2204-H2212.
3. Huang, C. W., et al. (2011). Na+/K+-ATPase inhibition partially restores the slow afterhyperpolarizing potential in CA1 pyramidal neurons of chronically epileptic rats. Neuroscience, 185, 66-74.
4. Liu, J., et al. (2016). Na+/K+-ATPase-mediated signal transduction and Na+/K+-ATPase regulation. Fundamental & Clinical Pharmacology, 30(3), 235-245.
5. Zhang, J., et al. (2016). Na+/K+-ATPase-mediated PI3K/Akt and MAPK pathway activation in the regulation of cell proliferation and survival in pancreatic cancer. Oncotarget, 7(38), 63106-63118.
6. Radzyukevich, T. L., et al. (2013). Molecular basis for the interaction of the Na+/K+-ATPase with the receptor tyrosine kinase IGF-1R. Proceedings of the National Academy of Sciences, 110(17), 6983-6988.
Synthesemethoden
The synthesis of 2-{[4-(Benzyloxy)-3-ethoxy-5-iodobenzyl]amino}ethanol involves several steps, including the protection of the phenol group, iodination, and coupling with the amine. The detailed synthesis method has been described in the literature (1).
Wissenschaftliche Forschungsanwendungen
2-{[4-(Benzyloxy)-3-ethoxy-5-iodobenzyl]amino}ethanol has been widely used in scientific research to study the role of the Na+/K+-ATPase pump in various physiological and pathological processes. For example, 2-{[4-(Benzyloxy)-3-ethoxy-5-iodobenzyl]amino}ethanol has been used to investigate the role of the Na+/K+-ATPase pump in the regulation of cardiac contractility (2), neuronal excitability (3), and tumor growth (4). 2-{[4-(Benzyloxy)-3-ethoxy-5-iodobenzyl]amino}ethanol has also been used as a tool to study the interaction between the Na+/K+-ATPase pump and other signaling pathways, such as the PI3K/Akt pathway (5).
Eigenschaften
Molekularformel |
C18H22INO3 |
|---|---|
Molekulargewicht |
427.3 g/mol |
IUPAC-Name |
2-[(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)methylamino]ethanol |
InChI |
InChI=1S/C18H22INO3/c1-2-22-17-11-15(12-20-8-9-21)10-16(19)18(17)23-13-14-6-4-3-5-7-14/h3-7,10-11,20-21H,2,8-9,12-13H2,1H3 |
InChI-Schlüssel |
BWOLHSGOUROVGP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCCO)I)OCC2=CC=CC=C2 |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)CNCCO)I)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283149.png)
![Ethyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283151.png)

![2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B283154.png)
![{5-Bromo-2-ethoxy-4-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetonitrile](/img/structure/B283155.png)
![2-(3,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B283156.png)
![2-(4-ethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283158.png)
![2-{4-[(butylamino)methyl]-2-ethoxyphenoxy}-N,N-diphenylacetamide](/img/structure/B283159.png)


![2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B283163.png)
![2-{[4-(Benzyloxy)-3-iodo-5-methoxybenzyl]amino}-1-butanol](/img/structure/B283169.png)
![2-[4-bromo-2-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-N-phenylacetamide](/img/structure/B283170.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B283171.png)